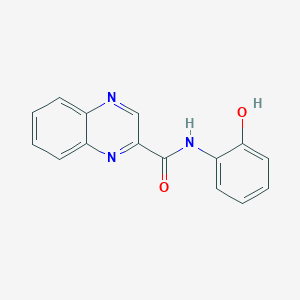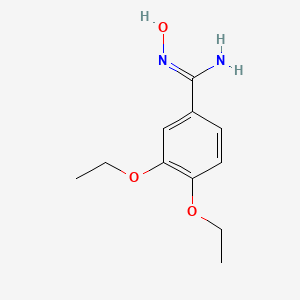
Boc-D-isoGln-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-isoGln-Ala-OH, also known as tert-Butyloxycarbonyl-D-isoglutamine-alanine, is a synthetic peptide compound. It is commonly used in peptide synthesis and research due to its stability and reactivity. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-isoGln-Ala-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of D-isoglutamine, while the carboxyl group of alanine is activated for coupling.
Starting Materials: Boc-D-isoGln-OH and Boc-Ala-OH.
Coupling Reaction: The carboxyl group of Boc-D-isoGln-OH is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The Boc protecting group is removed using a strong acid like trifluoroacetic acid (TFA).
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification is achieved using preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Boc-D-isoGln-Ala-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: HBTU, DIC, and DIPEA are frequently used in peptide coupling reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
Deprotection: D-isoGln-Ala-OH.
Coupling: Extended peptide chains.
Hydrolysis: Individual amino acids or shorter peptide fragments.
Scientific Research Applications
Boc-D-isoGln-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-D-isoGln-Ala-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Boc group is removed to yield the final peptide product.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Ala-OH: tert-Butyloxycarbonyl-D-alanine.
Boc-Gly-OH: tert-Butyloxycarbonyl-glycine.
Boc-Leu-OH: tert-Butyloxycarbonyl-leucine.
Uniqueness
Boc-D-isoGln-Ala-OH is unique due to the presence of D-isoglutamine, which imparts specific structural and functional properties to the peptide. This compound is particularly useful in the synthesis of peptides that require the incorporation of D-amino acids for enhanced stability and activity.
Properties
IUPAC Name |
(2R)-2-[[(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-7(11(19)20)15-9(17)6-5-8(10(14)18)16-12(21)22-13(2,3)4/h7-8H,5-6H2,1-4H3,(H2,14,18)(H,15,17)(H,16,21)(H,19,20)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCOEDMQVPNIDV-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((Pyridin-2-yl)methylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B7910397.png)


![2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B7910415.png)

![7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910433.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate](/img/structure/B7910439.png)





![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one](/img/structure/B7910492.png)
